![molecular formula C21H22BF3N2O4S B2673898 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1036027-60-7](/img/structure/B2673898.png)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C21H22BF3N2O4S and its molecular weight is 466.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The chemical compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine serves as a significant intermediate in various synthetic pathways. For instance, a study by Huang et al. (2021) detailed the synthesis of boric acid ester intermediates featuring benzene rings, which are obtained through a three-step substitution reaction. The structural confirmation of these compounds was achieved using techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Additionally, the molecular structures were analyzed through density functional theory (DFT), showing consistency with the crystal structures determined by single crystal X-ray diffraction. This study highlights the compound's utility in the synthesis and structural elucidation of complex molecules, offering insights into their physicochemical properties via DFT calculations (Huang et al., 2021).
Catalytic Applications and Reaction Mechanisms
The catalytic potential of related compounds in synthesizing highly functionalized molecules is also notable. Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation process that yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. The reaction mechanism, expanded to include various ethyl 2-(substituted-methyl)-2,3-butadienoates, demonstrates the versatility of these catalysts in organic synthesis, enabling the production of ethyl 2,6-cis-disubstituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities (Zhu et al., 2003).
Polymer and Material Science Applications
In the field of polymer and material science, the incorporation of pyrrolidine and pyridine units has led to the development of conducting polymers with low oxidation potential monomers. Sotzing et al. (1996) synthesized a series of derivatized bis(pyrrol-2-yl) arylenes, demonstrating their electrochemical polymerization into polymers with low oxidation potentials. This characteristic renders the polymers stable in their electrically conducting form, paving the way for applications in electronic devices and materials science (Sotzing et al., 1996).
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BF3N2O4S/c1-13-6-8-15(9-7-13)32(28,29)27-12-17(22-30-19(2,3)20(4,5)31-22)16-10-14(21(23,24)25)11-26-18(16)27/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKZGPXMSAARPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BF3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylpropanamide](/img/structure/B2673815.png)
![3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one;hydrochloride](/img/structure/B2673816.png)

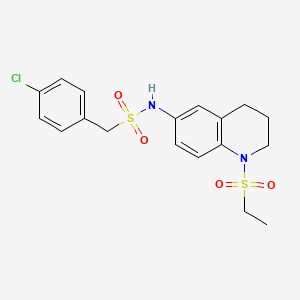
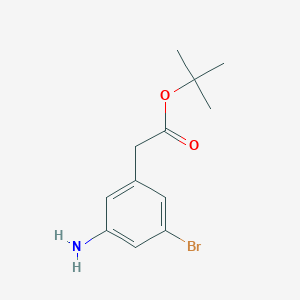
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone](/img/structure/B2673820.png)
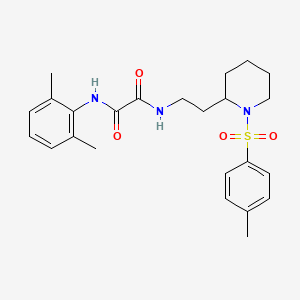
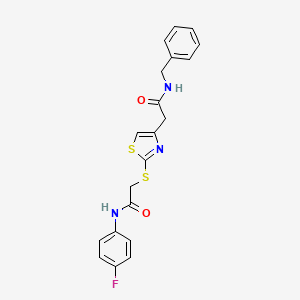
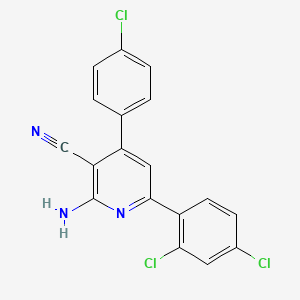
![5-chloro-2-methylsulfanyl-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]pyrimidine-4-carboxamide](/img/structure/B2673828.png)
amino}-N-(cyanomethyl)acetamide](/img/structure/B2673829.png)
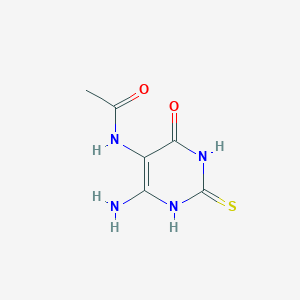
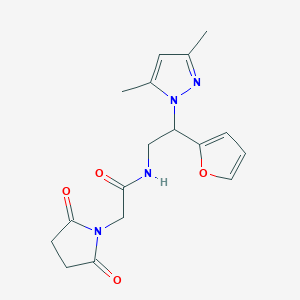
![tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate](/img/structure/B2673838.png)
